Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate
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Overview
Description
Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate typically involves the bromination of ethyl 2-(benzo[B]thiophen-3-YL)acetate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an ethyl 2-(benzo[B]thiophen-3-YL)-2-aminoacetate derivative.
Scientific Research Applications
Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds, including potential anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: Benzothiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Chemical Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The benzothiophene moiety can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(thiophen-2-YL)-2-bromoacetate
- Ethyl 2-(benzo[B]furan-3-YL)-2-bromoacetate
- Ethyl 2-(benzo[B]selenophen-3-YL)-2-bromoacetate
Uniqueness
Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate is unique due to the presence of the benzothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Properties
Molecular Formula |
C12H11BrO2S |
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Molecular Weight |
299.19 g/mol |
IUPAC Name |
ethyl 2-(1-benzothiophen-3-yl)-2-bromoacetate |
InChI |
InChI=1S/C12H11BrO2S/c1-2-15-12(14)11(13)9-7-16-10-6-4-3-5-8(9)10/h3-7,11H,2H2,1H3 |
InChI Key |
DIAVWOGTMBTCRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CSC2=CC=CC=C21)Br |
Origin of Product |
United States |
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